5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound features a unique structure combining a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypyridine-3-carboxylic acid with hydrazine derivatives to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is largely dependent on its interaction with biological targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, its ability to chelate metal ions can disrupt metalloprotein functions. The presence of the oxadiazole ring allows for interactions with nucleic acids, potentially interfering with DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine-3-carboxylic acid: Shares the pyridine and hydroxyl functionalities but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the pyridine moiety.
5-(2-Hydroxypyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with a different oxadiazole ring position.
Uniqueness
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups further enhances its versatility in various applications .
Properties
Molecular Formula |
C8H5N3O4 |
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Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-6-4(2-1-3-9-6)7-10-5(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |
InChI Key |
JYYMKFRIMYFRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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